Labd-14-ene, 8,13-epoxy-, (13S)-
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Overview
Description
Manoyl oxide is a structurally unique diterpenoid compound, known for its oxygen-containing heterocycle. It serves as a biosynthetic precursor to forskolin, a labdane-type diterpenoid with significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manoyl oxide can be synthesized through the stereospecific formation from geranylgeranyl diphosphate (GGPP) using the enzymes CfTPS2 and CfTPS3 from Coleus forskohlii . The process involves two successive reactions catalyzed by distinct classes of diterpene synthases .
Industrial Production Methods: Industrial production of manoyl oxide has been achieved using metabolically engineered Saccharomyces cerevisiae. By expressing the genes CfTPS2 and CfTPS3, high-titer production of manoyl oxide has been reported, reaching up to 3 g/L through fed-batch fermentation in a bioreactor .
Chemical Reactions Analysis
Types of Reactions: Manoyl oxide undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be hydroxylated at position C-11β using surrogate enzymatic activities .
Common Reagents and Conditions: The hydroxylation of manoyl oxide often involves cytochrome P450 enzymes, such as CYP76AH24 from Salvia pomifera . These reactions typically occur under controlled conditions in engineered yeast or plant systems.
Major Products: The major products formed from these reactions include 11β-hydroxy-manoyl oxide and other labdane-type diterpenoids .
Scientific Research Applications
Manoyl oxide has a broad range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing forskolin and other bioactive diterpenoids.
Biology: Manoyl oxide is used in studies related to plant metabolism and diterpene biosynthesis.
Medicine: Forskolin, derived from manoyl oxide, is used to treat glaucoma, hypertension, and heart failure.
Mechanism of Action
Comparison with Similar Compounds
Forskolin: A direct derivative of manoyl oxide, known for its cAMP-boosting properties.
Miltiradiene: Another labdane-type diterpenoid synthesized from similar precursors.
Uniqueness: Manoyl oxide is unique due to its role as a precursor to forskolin, a compound with diverse pharmacological applications. Its structural features and biosynthetic pathway distinguish it from other diterpenoids .
Properties
Molecular Formula |
C20H34O |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
InChI Key |
IGGWKHQYMAJOHK-HHUCQEJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Origin of Product |
United States |
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